4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid
Overview
Description
4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a pyrrole ring. The presence of these two rings makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis. The thiazole ring is known for its biological activities, while the pyrrole ring is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid typically involves the construction of the thiazole and pyrrole rings followed by their coupling. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with a suitable pyrrole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane and catalysts like triethylamine or pyridine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
- 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxamide
- 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate
Uniqueness
4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid is unique due to the specific positioning of the thiazole and pyrrole rings, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group also provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-5-11-8(4-14-5)6-2-10-3-7(6)9(12)13/h2-4,10H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUBKZBRKKYOHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CNC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213996 | |
Record name | 4-(2-Methyl-4-thiazolyl)-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101213996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096868-02-8 | |
Record name | 4-(2-Methyl-4-thiazolyl)-1H-pyrrole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1096868-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methyl-4-thiazolyl)-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101213996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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